(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Overview
Description
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a 4-chlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-chlorothiophenol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of more sustainable solvents and reagents are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the sulfanyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclopentanone derivatives, while substitution reactions can lead to various substituted cyclopentane compounds.
Scientific Research Applications
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol
- (1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol
- (1R,2R)-2-[(4-methylphenyl)sulfanyl]cyclopentan-1-ol
Uniqueness
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2R)-2-(4-chlorophenyl)sulfanylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJNULRRCGBQFZ-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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